molecular formula C15H19N5O2 B2365250 1,6,7,8-tetramethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878413-22-0

1,6,7,8-tetramethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2365250
CAS No.: 878413-22-0
M. Wt: 301.35
InChI Key: MFVAGXAZCYIXCX-UHFFFAOYSA-N
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Description

1,6,7,8-Tetramethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo-purine-dione scaffold. This compound belongs to a class of heterocyclic molecules with demonstrated pharmacological relevance, particularly in modulating receptors such as PPARγ and serotonin (5-HT1A/5-HT7) subtypes . Its structure features methyl substitutions at positions 1, 6, 7, and 8, along with a 2-methylallyl group at position 2. These substitutions influence its lipophilicity, receptor binding, and metabolic stability, distinguishing it from other derivatives in the imidazo[2,1-f]purine-2,4-dione family .

Properties

IUPAC Name

4,6,7,8-tetramethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-8(2)7-19-13(21)11-12(18(6)15(19)22)16-14-17(5)9(3)10(4)20(11)14/h1,7H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVAGXAZCYIXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

7-(3-Chloropropyl)-8-bromotheophylline (2 ) serves as a key precursor for tricyclic purinediones. Its preparation involves bromination and alkylation of theophylline, followed by halogenation at the 8-position. For 1,6,7,8-tetramethyl derivatives, sequential methylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH/DMF) is critical.

Cyclization Conditions

Cyclization to form the imidazo ring is achieved by reacting halogenated intermediates with nucleophiles. For example:

  • Reaction with methylamine : Heating 2 with excess methylamine in propanol at reflux for 5–15 hours yields 1,3-dimethyl derivatives.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful purification to remove unreacted starting materials.

Sequential Methylation for Tetramethyl Substitution

Achieving complete methylation at positions 1,6,7,8 requires strategic stepwise reactions.

Position-Specific Methylation

Position Reagent Conditions Yield (%)
N1 CH₃I, NaH DMF, 0°C → RT, 12 h 85
C6/C7 (CH₃)₂SO₄, K₂CO₃ Acetone, reflux, 8 h 78
C8 CH₃MgBr THF, −20°C, 2 h 62

Pitfalls and Solutions

  • Over-alkylation : Excess methylating agents lead to quaternary ammonium salts. Controlled stoichiometry (1.1–1.3 equiv per methylation site) mitigates this.
  • Purification : Crystallization from ethanol/water mixtures (3:1 v/v) effectively isolates tetramethyl intermediates.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:
    • δ 1.20–1.30 (d, CH(CH₃)₂ from 2-methylallyl)
    • δ 3.30–3.50 (s, N–CH₃ groups)
  • IR : Strong absorptions at 1,700–1,710 cm⁻¹ (C=O stretching)

Elemental Analysis

Discrepancies >0.3% for C/H/N indicate incomplete methylation or solvent retention. Successful synthesis of tetramethyl derivatives typically shows ≤0.2% deviation.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range (%)
Sequential alkylation High regiocontrol Multi-step, low overall yield 25–35
One-pot methylation Reduced purification steps Risk of over-alkylation 40–50
Catalytic cyclization Faster reaction times Requires specialized catalysts 55–65

Chemical Reactions Analysis

Types of Reactions

1,6,7,8-tetramethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using reagents like sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiolates in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as azides or thiols, into the molecule.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation and substitution to yield derivatives with tailored properties.
    Reaction TypeReagentsMajor Products
    OxidationPotassium permanganateCarboxylic acids
    ReductionHydrogen with palladiumAlcohols or alkanes
    SubstitutionSodium azideAzide derivatives

Biology

  • Biochemical Probes : The compound is investigated for its role as a biochemical probe to study enzyme activities and protein interactions. Its unique structure allows it to interact selectively with biological targets.

Medicine

  • Therapeutic Potential : Research has explored its anti-inflammatory and anticancer activities. Early studies indicate that the compound may inhibit specific pathways involved in inflammation and tumor growth.
    • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines.

Industry

  • Catalysis and Material Development : The compound is utilized in developing novel materials and as a catalyst in various chemical processes. Its ability to facilitate reactions makes it valuable in synthetic chemistry and materials science.

Mechanism of Action

The mechanism of action of 1,6,7,8-tetramethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[2,1-f]purine-2,4-dione core serves as a versatile scaffold for drug discovery. Below is a detailed comparison of 1,6,7,8-tetramethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Substituents Primary Targets Key Pharmacological Findings References
1,6,7,8-Tetramethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4-dione 1,6,7,8-tetramethyl; 3-(2-methylallyl) PPARγ (hypothesized) Limited direct data; structural analysis suggests potential PPARγ agonism akin to CB11 N/A
CB11 8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl PPARγ Induces apoptosis in NSCLC via ROS, MMP collapse, caspase-3 activation; IC50 = 5–10 µM
Compound 3i 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl 5-HT1A/5-HT7 receptors Antidepressant activity (FST ED50 = 2.5 mg/kg); anxiolytic effects in mice
AZ-853 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl 5-HT1A (partial agonist) Stronger brain penetration; antidepressant-like activity with weight gain side effects
AZ-861 8-(4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl)-1,3-dimethyl 5-HT1A (full agonist) Higher receptor affinity but lipid metabolism disturbances; no weight gain
Compound 5 () 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl 5-HT1A, D2, PDE4B1, PDE10A Dual receptor/enzyme inhibition; promising for hybrid ligand development

Key Findings from Comparative Studies:

Structural Influence on Target Specificity: PPARγ Agonists: CB11 and the tetramethyl-2-methylallyl analog share methyl substitutions but differ in aryl/alkyl groups. CB11’s 2-aminophenyl moiety enhances PPARγ binding, while the 2-methylallyl group in the target compound may alter steric interactions . Serotonin Receptor Modulators: Piperazinylalkyl derivatives (e.g., 3i, AZ-853, AZ-861) exhibit 5-HT1A/5-HT7 affinity proportional to fluorophenyl/trifluoromethyl substituents. AZ-861’s 3-trifluoromethyl group increases 5-HT1A agonism compared to AZ-853’s 2-fluorophenyl .

Pharmacokinetic and Safety Profiles :

  • Metabolic Stability : Piperazinylalkyl derivatives (3a–u) show moderate metabolic stability in human liver microsomes, whereas methyl-rich analogs (e.g., CB11) may face faster clearance due to reduced polarity .
  • Side Effects :

  • AZ-853 caused weight gain and hypotension due to α1-adrenolytic activity .
  • AZ-861 avoided weight gain but disrupted lipid metabolism .

Therapeutic Potentials: Anticancer Agents: CB11’s PPARγ-dependent apoptosis mechanism is unique among analogs . Antidepressants: Fluorinated piperazinyl derivatives (3i, AZ-853/861) outperform non-fluorinated analogs in 5-HT1A affinity and behavioral efficacy .

Biological Activity

1,6,7,8-tetramethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique imidazo[2,1-f]purine core with multiple methyl and allyl substitutions. The synthesis typically involves multi-step organic reactions, including the preparation of the imidazo core followed by the introduction of methyl and allyl groups using reagents like methyl iodide and allyl bromide under anhydrous conditions with strong bases such as sodium hydride or potassium tert-butoxide.

Antidepressant Properties

Recent studies have highlighted the potential antidepressant-like effects of derivatives related to this compound. For instance, research on similar imidazopurine derivatives demonstrated significant affinity for serotonin 5-HT1A receptors, suggesting their role in modulating serotonergic signaling pathways associated with mood regulation .

Case Study:
In a study evaluating two derivatives (AZ-853 and AZ-861), these compounds exhibited antidepressant-like activity in animal models. They were tested in the forced swim test (FST), where they showed significant reductions in immobility time compared to control groups, indicating potential efficacy in treating depression .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary pharmacological evaluations suggest that it may act as a potent inhibitor of cancer cell lines. For example, derivatives of imidazopurine were found to exhibit cytotoxic effects against various human cancer cell lines, demonstrating their potential as therapeutic agents in oncology .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activities and receptor functions by binding to active or allosteric sites. This interaction can lead to alterations in cellular signaling pathways that are crucial for various physiological responses.

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. Some studies indicate potential toxic effects on aquatic life and possible carcinogenic properties . Therefore, further investigations are necessary to fully understand the safety implications associated with its use.

Summary of Research Findings

Study Focus Findings
Antidepressant ActivitySignificant reduction in immobility time in FST; high affinity for 5-HT1A receptors .
Anticancer ActivityCytotoxic effects observed against various cancer cell lines; potential therapeutic applications .
Mechanism of ActionModulates enzyme activities and receptor functions; alters cellular signaling pathways.
ToxicityPotential carcinogenic effects; toxic to aquatic life; requires further safety evaluation .

Q & A

Q. What are the key structural features of this compound that influence its chemical reactivity and biological activity?

Methodological Answer: The compound’s core is an imidazo[2,1-f]purine fused-ring system, which provides a rigid scaffold for interactions with biological targets. Substituents include:

  • 1,6,7,8-Tetramethyl groups : Enhance hydrophobicity and influence steric effects during binding .
  • 3-(2-methylallyl) group : Introduces potential for electrophilic reactivity (e.g., Michael addition) and modulates solubility .

Q. What synthetic routes are commonly employed for this compound, and what factors influence yield optimization?

Methodological Answer: Synthesis typically involves a multi-step approach:

Core formation : Cyclocondensation of substituted purine precursors with imidazole derivatives under reflux (e.g., acetonitrile, 80°C) .

Functionalization : Alkylation at position 3 using 2-methylallyl bromide in DMF with K₂CO₃ as base (yield: 60–75%) .

Methylation : Sequential treatment with methyl iodide and phase-transfer catalysts (e.g., TBAB) to install methyl groups at positions 1,6,7,8 .

Q. Critical Factors for Yield :

  • Catalyst selection : TBAB improves methylation efficiency by 20–30% .
  • Solvent polarity : DMF enhances nucleophilicity of the purine nitrogen .
  • Temperature control : Exceeding 90°C during cyclocondensation leads to byproducts (e.g., hydrolyzed imidazole) .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl group integration at δ 1.2–1.5 ppm) .
  • HPLC-MS : Quantifies purity (>95% required for pharmacological assays) and detects degradation products under stress conditions (e.g., pH 2–12) .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding binding interactions with kinases .

Q. How do electronic effects of substituents modulate this compound’s bioactivity in kinase inhibition assays?

Methodological Answer: The 2-methylallyl group at position 3 acts as a covalent warhead, targeting cysteine residues in ATP-binding pockets (e.g., JAK2 kinase). Methyl groups at positions 1,6,7,8 reduce polarity, enhancing membrane permeability (Caco-2 Papp: 8.2 × 10⁻⁶ cm/s) .

Q. Contradictions in Data :

  • reports IC₅₀ = 12 nM for JAK2 inhibition, while notes reduced activity (IC₅₀ = 85 nM) under high glutathione concentrations due to competitive thiol binding .
  • Mitigation strategy : Introduce electron-withdrawing groups on the allyl moiety to reduce off-target reactivity .

Q. What computational methods predict reaction pathways for modifying the allyl group without destabilizing the core?

Methodological Answer:

  • DFT calculations : Optimize transition states for allyl-group reactions (e.g., epoxidation) using Gaussian 16 with B3LYP/6-31G(d) basis set .
  • MD simulations : Assess core stability after substitution (e.g., RMSD <2.0 Å over 100 ns trajectories indicates minimal conformational disruption) .

Q. Experimental Validation :

  • Replace 2-methylallyl with propargyl group: 30% higher yield in click chemistry reactions but reduced kinase selectivity .

Q. How can contradictory data on solubility and bioavailability be resolved through structural analogs?

Methodological Answer:

  • LogP optimization : Replace one methyl group with a hydroxyl (e.g., position 6) to improve aqueous solubility (logP from 2.1 to 1.4) while retaining activity .
  • Prodrug strategy : Introduce a phosphate ester at position 8, hydrolyzed in vivo by alkaline phosphatase (2-fold increase in Cmax in murine models) .

Q. What advanced techniques address challenges in quantifying low-concentration metabolites in biological matrices?

Methodological Answer:

  • LC-MS/MS with isotopically labeled internal standards : Achieves LOD of 0.1 ng/mL in plasma .
  • Microsampling combined with µSPE : Enables metabolite detection in <50 µL of blood .

Q. Key Findings :

  • Primary metabolite (3-(2-methylallyl)-dihydroxy purine) accounts for 60% of total exposure in hepatocyte assays .

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